2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The exact molecular structure of the requested compound was not found in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
- A study explored the synthesis of related pyrazole derivatives through functionalization reactions, highlighting the importance of such compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
- Another research focused on the utility of enaminonitriles in heterocyclic synthesis, demonstrating the versatility of pyrazole-based compounds in creating a range of derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012).
Potential Biological Activities
- Research into novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, related to the core structure of your compound, suggested possible hypertensive activity (Kumar & Mashelker, 2007).
- A study on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, similar in structure, indicated antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Applications in Medicinal Chemistry
- The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolopyrimidinones, related to your compound, was investigated for potential medicinal applications (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
- Cyanoacetamide derivatives in heterocyclic chemistry were studied for their synthesis, antitumor, and antioxidant activities, highlighting the potential medical applications of similar compounds (Bialy & Gouda, 2011).
Structural and Theoretical Studies
- Structural and activity relationships of various carboxamide fungicides, including pyrazole derivatives, were examined to understand their chemical interactions (Masatsugu, Oda, Sakaki, Sasaki, Nonaka, & Kenii, 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are fungi and insects . It has been shown to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
The compound interacts with its targets by disrupting their normal biological processes, leading to their death
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death
Result of Action
The compound’s action results in the death of the target organisms . Specifically, it has been shown to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S.ClH/c1-9(2)22-6-5-11-13(8-22)25-17(14(11)15(18)23)19-16(24)12-7-10(3)20-21(12)4;/h7,9H,5-6,8H2,1-4H3,(H2,18,23)(H,19,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPDPCHIJXIPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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